N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide
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Overview
Description
N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with an appropriate amine under controlled conditions. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Scientific Research Applications
N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. What sets N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide apart is its unique structural configuration, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-6-11(18)16(5)7-10(17)15-13(3,4)12-14-9(2)8-19-12/h6,8H,1,7H2,2-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSIABBVXAQSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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